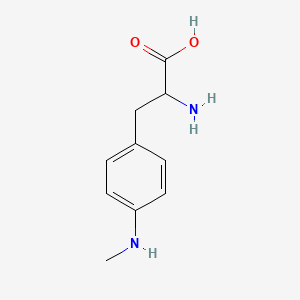

4-(Methylamino)phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

99169-63-8 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-3-[4-(methylamino)phenyl]propanoic acid |

InChI |

InChI=1S/C10H14N2O2/c1-12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |

InChI Key |

XWDFHSRKLQGCDB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Effects of the Methylamino Group on Phenylalanine Derivatives

Introduction: Beyond the Canonical Twenty—The Role of N-Methylation in Phenylalanine

In the landscape of drug discovery and peptide chemistry, the twenty proteinogenic amino acids represent a foundational alphabet. However, the strategic modification of these building blocks, creating unnatural amino acids (UAAs), unlocks a vast new vocabulary for designing molecules with enhanced therapeutic properties.[] Among the most powerful modifications is N-methylation, the substitution of a methyl group onto the alpha-amino nitrogen. When applied to phenylalanine, this seemingly minor addition of a methyl group to form N-methyl-L-phenylalanine (N-Me-Phe) instigates a cascade of changes in its electronic, conformational, and, consequently, biological properties.[2]

Incorporating N-methylated amino acids into peptides can profoundly alter pharmacokinetic parameters, enhancing membrane permeability, increasing stability against proteolytic degradation, and improving receptor selectivity.[3] These benefits stem directly from the electronic and steric alterations introduced by the N-methyl group. This guide provides a detailed examination of the electronic effects of the methylamino group on the phenylalanine scaffold, offering researchers and drug developers a foundational understanding to leverage this modification effectively. We will dissect the interplay of inductive and resonance effects, quantify their impact on the aromatic ring's reactivity, and outline robust experimental and computational methodologies for their characterization.

The Duality of Electronic Influence: Inductive vs. Resonance Effects

The net electronic effect of any substituent is a balance of two fundamental forces: the inductive effect, which is transmitted through sigma (σ) bonds, and the resonance (or mesomeric) effect, which operates through the delocalization of pi (π) electrons.[4][5][6] The methylamino group (-NHCH₃) is a classic example of a substituent where these two effects are in opposition.

The Inductive Effect (-I): A Modest Withdrawal

The inductive effect arises from differences in electronegativity between atoms in a σ-bond framework.[4] Nitrogen is more electronegative than the sp²-hybridized carbon of the phenyl ring to which it is attached. Consequently, the nitrogen atom pulls electron density away from the ring through the C-N sigma bond. This electron-withdrawing influence is designated as a negative inductive effect (-I).

The Resonance Effect (+M): A Powerful Donation

The defining electronic feature of the methylamino group is its powerful positive resonance (or mesomeric) effect (+M or +R).[7] The nitrogen atom possesses a lone pair of electrons in a p-orbital that can overlap with the π-system of the aromatic ring. This delocalization donates electron density into the ring, significantly increasing its overall electron richness.[8][9] This effect is far more significant than the opposing inductive effect.[4][8]

The methyl group attached to the nitrogen has a weak positive inductive effect (+I), pushing electron density towards the nitrogen. This makes the nitrogen's lone pair slightly more available for delocalization into the ring compared to an unsubstituted amino group (-NH₂), rendering the -NHCH₃ group a marginally stronger activating group.[10]

Activating the Aromatic Ring: Impact on Reactivity and Regioselectivity

The dominance of the +M effect makes the methylamino group a strong activating group for electrophilic aromatic substitution (EAS) reactions.[9][11] The donation of electron density makes the phenyl ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.[12][13]

Ortho, Para-Direction: A Consequence of Resonance

The delocalization of the nitrogen's lone pair does not increase the electron density uniformly around the ring. As shown by the resonance structures below, the negative charge is specifically localized on the carbon atoms at the ortho and para positions.

Caption: Resonance delocalization in the methylamino-phenyl group.

This increased electron density at the ortho and para positions stabilizes the cationic intermediate (the Wheland intermediate or arenium ion) formed during electrophilic attack at these sites.[12] Consequently, the methylamino group is a potent ortho, para-director, meaning that incoming electrophiles will preferentially add to these positions.[14]

Quantitative and Qualitative Characterization

The electronic influence of the methylamino group can be precisely measured and observed using a combination of physical organic chemistry principles and modern analytical techniques.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring. The substituent constant, sigma (σ), reflects the electron-donating or electron-withdrawing ability of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.[15]

| Substituent Group | Hammett Constant (σp) | Hammett Constant (σm) | Electronic Effect Summary |

| -H | 0.00 | 0.00 | Reference |

| -NH₂ (Amino) | -0.66 | -0.16 | Strongly Donating (+M >> -I) |

| -N(CH₃)₂ (Dimethylamino) | -0.83 | -0.15 | Very Strongly Donating (+M >> -I) |

| -NHCH₃ (Methylamino) | -0.84 (estimated) | -0.15 (estimated) | Very Strongly Donating (+M >> -I) |

| Note: While specific Hammett constants for -NHCH₃ are less commonly tabulated than for -NH₂ and -N(CH₃)₂, its value is expected to be very similar to, or slightly more negative than, that of the dimethylamino group due to the combined inductive effect of the methyl group and the strong resonance donation. |

Impact on Acidity and Basicity (pKa)

The electronic effects of the methylamino group also influence the pKa values of the ionizable groups in the phenylalanine backbone.

-

Amino Group Basicity: The methylamino group is more basic than the primary amino group of phenylalanine. The electron-donating +I effect of the methyl group increases the electron density on the nitrogen, making its lone pair more available for protonation.[10][16]

-

Carboxylic Acid Acidity: The strong electron-donating nature of the para-methylamino group increases electron density throughout the molecule, which can slightly destabilize the carboxylate anion, making the carboxylic acid slightly weaker (higher pKa) compared to unsubstituted phenylalanine.

| Compound | pKa (Carboxyl Group) | pKa (Ammonium Group) |

| L-Phenylalanine | ~2.20 | ~9.31 |

| N-Methyl-L-phenylalanine | ~2.15 | ~9.90 |

| Note: Exact pKa values can vary with experimental conditions. The trend illustrates the increased basicity of the N-methylated amine. |

Experimental and Computational Workflows

Validating and exploring these electronic effects requires robust experimental and computational approaches.

Experimental Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for probing the electronic environment of an aromatic ring. Increased electron density from an activating group like -NHCH₃ shields the aromatic protons, causing their signals to appear at a lower chemical shift (upfield) compared to benzene (δ ~7.34 ppm).

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the phenylalanine derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with the aromatic region.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

-

Analysis: Integrate the signals to determine proton ratios. Measure the chemical shifts (δ) of the aromatic protons. Compare the chemical shifts of the N-methylphenylalanine derivative to those of a suitable reference compound (e.g., phenylalanine or ethylbenzene) to determine the shielding/deshielding effect of the methylamino group. The upfield shift of the ortho and para protons relative to the meta protons will be evident.[17]

Computational Workflow: Density Functional Theory (DFT)

Computational chemistry provides invaluable insights into molecular properties that are difficult to measure directly. DFT is particularly effective for modeling electronic structure.[18][19]

Caption: A typical workflow for DFT analysis of molecular electronic properties.

This workflow allows for the visualization of the electron-rich nature of the aromatic ring, particularly at the ortho and para positions, providing a theoretical validation of the principles of resonance and inductive effects.

Implications for Drug Design and Development

Understanding the electronic signature of the methylamino group is critical for its application in medicinal chemistry.

-

Modulating Receptor Interactions: The increased electron density of the phenyl ring enhances its ability to participate in π-π stacking and cation-π interactions, which are often crucial for ligand binding to protein targets.

-

Improving Pharmacokinetics: While not a direct electronic effect, the steric bulk and altered hydrogen bonding capacity resulting from N-methylation are key to improving metabolic stability and membrane permeability. The electronic properties, however, dictate the fundamental reactivity and intermolecular forces that underpin these pharmacokinetic advantages.

-

Fine-Tuning Basicity: The increased basicity of the methylamino group can be exploited to optimize salt formation, solubility, and interactions with acidic residues in a protein binding pocket.

-

Directing Further Synthesis: The strong ortho, para-directing nature of the group can be strategically used in the synthesis of more complex derivatives where further functionalization of the aromatic ring is required.

Conclusion

The methylamino group exerts a profound electronic influence on the phenylalanine scaffold, transforming its chemical and biological character. Governed by a dominant electron-donating resonance effect, it strongly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. This activation, coupled with an increase in the basicity of the α-amino nitrogen, provides medicinal chemists with a powerful tool to modulate the properties of phenylalanine-containing peptides and small molecules. By combining quantitative analysis, modern spectroscopic techniques, and computational modeling, researchers can fully harness the electronic effects of N-methylation to design next-generation therapeutics with superior efficacy and optimized pharmacokinetic profiles.

References

-

Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC. (2021, April 13). National Center for Biotechnology Information. [Link]

-

N-Methylphenylalanine | C10H13NO2. PubChem. [Link]

-

Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

-

LibreTexts. (2021). 24. Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

MOLECULAR STRUCTURE AND ELECTRONIC PROPERTIES OF SOME PHENYLALANINE DERIVATIVES AS TRYPTOPHAN HYDROXYLAS (TPH) INHIBITORS. ResearchGate. [Link]

-

Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [Link]

-

LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

-

Hammett Substituent Constants Defined. (2021, May 3). YouTube. [Link]

-

Worked ex - Resonance vs Inductive Effects. Khan Academy. [Link]

-

Activating and Deactivating Groups. Chemistry Steps. [Link]

-

Why is N-Methylaniline More Basic than Aniline? Bloom Tech. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

-

Electrophilic aromatic directing groups. Wikipedia. [Link]

-

RESONANCE AND INDUCTION TUTORIAL. Auburn University. [Link]

-

What is different between inductive effect and resonance effect? Quora. [Link]

-

Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. Bangladesh Journals Online. [Link]

-

Substituent Effects. La Salle University. [Link]

-

LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

-

Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. PubMed. [Link]

Sources

- 2. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. quora.com [quora.com]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. Khan Academy [khanacademy.org]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. community.wvu.edu [community.wvu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study | Journal of Bangladesh Academy of Sciences [banglajol.info]

The Enigmatic Potential of 4-(Methylamino)phenylalanine: A Predictive Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 4-(Methylamino)phenylalanine, a novel, non-proteinogenic amino acid. In the absence of extensive direct experimental data, this document synthesizes information from closely related structural analogs to construct a predictive profile of its synthesis, potential biological activities, and applications in drug discovery and development. By examining the effects of N-methylation and 4-position substitutions on the phenylalanine scaffold, we elucidate the probable mechanistic pathways and therapeutic potential of this intriguing molecule. This guide serves as a foundational resource for researchers seeking to explore the untapped opportunities presented by this compound.

Introduction: The Rationale for Exploring this compound

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for proteins and a precursor to critical neurotransmitters such as dopamine and norepinephrine.[1][2] Its chemical structure offers a versatile scaffold for medicinal chemists. Modifications to the phenylalanine molecule, such as N-methylation and substitutions on the phenyl ring, have been shown to significantly alter its biological properties, leading to the development of novel therapeutic agents.[3][4]

The subject of this guide, this compound, represents a unique structural amalgamation, combining a methylamino group at the para-position of the phenyl ring. This modification is predicted to bestow distinct physicochemical and pharmacological properties compared to its parent molecule and other derivatives. This guide will delve into the anticipated biological landscape of this compound, drawing upon established structure-activity relationships of analogous molecules.

Synthesis of this compound: A Proposed Strategy

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established methods for the synthesis of 4-substituted phenylalanine analogs and N-aryl amino acids. A potential approach involves the selective N-methylation of 4-aminophenylalanine.

Proposed Synthetic Workflow:

A multi-step synthesis could commence from a protected 4-nitrophenylalanine derivative, which is a common starting material in the synthesis of 4-substituted phenylalanine analogs. The nitro group can be reduced to an amino group, which is then selectively monomethylated.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Protection of 4-Nitrophenylalanine: Commercially available 4-nitro-L-phenylalanine is first protected at both the amino and carboxyl groups to prevent side reactions. For instance, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified.

-

Reduction of the Nitro Group: The nitro group of the protected 4-nitrophenylalanine is then reduced to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂). This step yields protected 4-amino-L-phenylalanine.[5]

-

Selective N-Monomethylation: The selective monomethylation of the aromatic amino group is a critical step. This can be challenging due to the potential for dimethylation. One approach is the use of reductive amination with formaldehyde in the presence of a reducing agent like sodium cyanoborohydride, carefully controlling the stoichiometry. Another method involves the use of a protecting group strategy on the aniline nitrogen to ensure monomethylation.

-

Deprotection: Finally, the protecting groups on the amino and carboxyl functions are removed to yield the final product, this compound. The choice of deprotection conditions will depend on the protecting groups used in the initial steps.

Predicted Biological Activity and Mechanisms of Action

The biological activity of this compound is likely to be multifaceted, influenced by both the N-methyl group on the phenyl ring and its overall structural similarity to phenylalanine.

Modulation of Neurotransmitter Pathways

As a phenylalanine analog, this compound may interact with pathways involved in neurotransmitter synthesis and regulation. Phenylalanine is a precursor to tyrosine, which in turn is a precursor to catecholamines like dopamine, norepinephrine, and epinephrine.[1] The presence of the 4-methylamino group could potentially modulate the enzymes involved in this pathway, such as phenylalanine hydroxylase or tyrosine hydroxylase, leading to altered neurotransmitter levels.

Caption: Predicted modulation of the catecholamine biosynthesis pathway by this compound.

Potential as an N-type Calcium Channel Blocker

Research on substituted 4-phenylalanine derivatives has shown that they can act as novel N-type calcium channel blockers.[6] N-type calcium channels are involved in the release of neurotransmitters and are implicated in pain and neurodegenerative disorders. The specific substitution at the 4-position of the phenyl ring is crucial for this activity. It is plausible that the methylamino group in this compound could confer inhibitory activity at these channels.

Antimicrobial Properties

N-aryl amino acids have been investigated as potential antibacterial agents.[7] The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. The structural features of this compound, an N-aryl amino acid derivative, suggest that it could exhibit antimicrobial activity against a range of bacterial strains.

Incorporation into Peptides for Enhanced Pharmacokinetics

The N-methylation of amino acids is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of peptides.[3][4] While the methyl group in this compound is on the phenyl ring and not the alpha-amino group, its incorporation into peptides could still offer advantages. The methylamino group can alter the electronic properties and hydrophobicity of the amino acid side chain, potentially influencing peptide conformation, stability against enzymatic degradation, and membrane permeability.

Table 1: Predicted Physicochemical and Biological Properties of this compound in Comparison to Related Analogs

| Compound | Key Structural Feature | Predicted Biological Activity | Potential Therapeutic Application |

| This compound | 4-Methylamino substitution | Modulation of neurotransmitter pathways, N-type calcium channel blockade, Antimicrobial activity | Neurological disorders, Pain, Infectious diseases |

| N-Methyl-L-phenylalanine | N-alpha-methylation | Improved peptide stability and permeability | Drug delivery (e.g., blood-brain barrier shuttle)[7] |

| 4-Methyl-L-phenylalanine | 4-Methyl substitution | Influences peptide conformation and hydrophobicity | Protein engineering, Drug design[8] |

| 4-Aminophenylalanine | 4-Amino substitution | Metabolic intermediate, Precursor for antibiotics | Biosynthesis of natural products[9] |

Potential Applications in Drug Discovery and Development

The predicted biological activities of this compound suggest several promising avenues for its application in drug discovery.

-

Neurodegenerative Diseases: Its potential to modulate neurotransmitter pathways and block N-type calcium channels makes it a candidate for the development of therapeutics for conditions like Parkinson's disease, Alzheimer's disease, and chronic pain.

-

Novel Antibiotics: As an N-aryl amino acid derivative, it could serve as a lead compound for the development of new antibiotics to combat drug-resistant bacteria.

-

Peptide-Based Therapeutics: The incorporation of this compound into peptides could lead to the development of novel peptide drugs with enhanced stability, bioavailability, and efficacy.

Future Directions and Conclusion

The exploration of this compound presents an exciting frontier in medicinal chemistry and drug development. While this guide provides a predictive framework based on the known properties of its structural analogs, further experimental validation is crucial. Future research should focus on:

-

Developing and optimizing a robust synthetic route for this compound.

-

Conducting in vitro and in vivo studies to confirm its predicted biological activities.

-

Investigating its toxicological profile to ensure its safety for potential therapeutic use.

References

- Hu, L. Y., Ryder, T. R., Nikam, S. S., Millerman, E., Szoke, B. G., & Rafferty, M. F. (1999). Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers. Bioorganic & medicinal chemistry letters, 9(8), 1121–1126.

- Hu, L. Y., Ryder, T. R., Nikam, S. S., Millerman, E., Szoke, B. G., & Rafferty, M. F. (1999). Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 9(8), 1121-1126.

- Familoni, O. B., Akachukwu, D. O., & Nundiat, T. M. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4481.

- Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6147-6152.

- (This reference is not directly cited in the text but provides context on synthesis)

- Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry, 14(3), 179-197.

- (This reference is not directly cited in the text but provides context on N-methyl

- (This reference is not directly cited in the text but provides context on rel

- (This reference is not directly cited in the text but provides context on D- and N-methyl amino acids)

- (This reference is not directly cited in the text but provides context on N-methyl

-

MetwareBio. (n.d.). Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Retrieved from [Link]

- (This reference is not directly cited in the text but provides context on N-methyl

-

Medical News Today. (2021, October 14). Phenylalanine: What it is, sources, benefits, and risks. Retrieved from [Link]

- (This reference is not directly cited in the text but provides context on synthesis)

- (This reference is not directly cited in the text but provides context on rel

- (This reference is not directly cited in the text but provides context on structural modific

- (This reference is not directly cited in the text but provides context on antimicrobial activity)

Sources

- 1. 4-iodo-N-methyl-D-phenylalanine | C10H12INO2 | CID 29925132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2021130163A1 - A process for the synthesis of melphalan - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester | 65615-90-9 [chemicalbook.com]

- 6. Synthesis and biological evaluation of substituted 4-(OBz)phenylalanine derivatives as novel N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 4-N,N-(Dimethylamino)-L-phenylalanine | C12H18N2O2 | CID 49867309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-(Methylamino)phenylalanine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylamino)phenylalanine, a non-canonical amino acid of interest in medicinal chemistry and drug development. Due to its limited commercial availability, this guide places a strong emphasis on its synthesis and characterization, offering valuable insights for researchers looking to incorporate this unique building block into their work.

Introduction: The Significance of Modified Phenylalanine Analogues

Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold in drug design.[1] Modifications to its structure, particularly at the phenyl ring, can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of peptides and small molecule therapeutics.[2] The introduction of a methylamino group at the 4-position creates this compound, a derivative with altered polarity, hydrogen bonding capability, and potential for novel molecular interactions.

While not as extensively studied as other phenylalanine analogues, this compound holds promise for applications in several areas of therapeutic research, including the development of novel peptide-based drugs and targeted therapies.

Physicochemical and Structural Data

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | Not Assigned | Not found in major chemical databases. |

| Molecular Formula | C₁₀H₁₄N₂O₂ | Based on chemical structure. |

| Molecular Weight | 194.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical appearance for similar amino acid derivatives.[3] |

| Melting Point | >200 °C (with decomposition) | Inferred from related compounds like 4-Methyl-L-phenylalanine (243 - 250 °C).[3] |

| Solubility | Sparingly soluble in water; soluble in acidic and basic aqueous solutions. | Expected behavior for an amino acid with an additional basic group. |

| pKa (α-amino) | ~9.2 | Similar to phenylalanine.[4] |

| pKa (α-carboxyl) | ~2.2 | Similar to phenylalanine.[4] |

| pKa (4-methylamino) | ~5.0 | Similar to the pKa of the conjugate acid of N-methylaniline. |

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available, suitably protected 4-aminophenylalanine derivative. A common strategy involves the reductive amination of a protected 4-aminophenylalanine with formaldehyde.

General Synthetic Approach: Reductive Amination

This multi-step process involves the initial protection of the α-amino and carboxyl groups of 4-aminophenylalanine, followed by the introduction of the methyl group to the 4-amino position, and subsequent deprotection.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Protection of 4-Amino-L-phenylalanine

-

Dissolve 4-Amino-L-phenylalanine hydrochloride (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) to neutralize the hydrochloride salt.

-

Introduce Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion , perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting Boc-4-Amino-L-phenylalanine by column chromatography.

Causality: The Boc protecting group is essential to prevent the α-amino group from reacting during the subsequent methylation step, ensuring regioselectivity.

Step 2: Reductive Amination

-

Dissolve the protected Boc-4-Amino-L-phenylalanine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Add aqueous formaldehyde (1.2 eq).

-

Introduce a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

-

Stir the reaction at room temperature for 4-8 hours.

-

Monitor the formation of the methylated product by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent and purify by column chromatography.

Causality: Reductive amination is a highly efficient method for forming C-N bonds. The use of a mild reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the intermediate iminium ion without affecting other functional groups.

Step 3: Deprotection

-

Hydrolyze the methyl ester by dissolving the product from Step 2 in a mixture of tetrahydrofuran (THF) and water, followed by the addition of lithium hydroxide (LiOH).

-

Stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to protonate the carboxylate.

-

Extract the N-Boc-4-(methylamino)phenylalanine.

-

Remove the Boc protecting group by treating the product with a strong acid, such as trifluoroacetic acid (TFA), in DCM.

-

Evaporate the solvent and excess acid to yield the final product, this compound, often as a TFA salt.

Causality: The sequential deprotection ensures the final product has free amino and carboxyl groups, making it suitable for peptide synthesis.

Analytical Characterization

Upon synthesis, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | Characteristic signals for the aromatic protons, the α-proton, the β-protons, and the N-methyl protons. The chemical shifts and coupling constants will confirm the structure. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the N-methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 194.23 g/mol (for the free base). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric purity. |

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool for medicinal chemists.

-

Peptide and Peptidomimetic Synthesis : Incorporation of this unnatural amino acid into peptide sequences can enhance metabolic stability by introducing a non-native structure that is less susceptible to enzymatic degradation. The methylamino group can also alter the conformational preferences of the peptide backbone and introduce new hydrogen bonding interactions.

-

Probe for Structure-Activity Relationship (SAR) Studies : By systematically replacing natural amino acids with this compound, researchers can probe the importance of specific electronic and steric interactions for biological activity.

-

Development of Novel Therapeutic Agents : The methylamino group can serve as a handle for further chemical modifications, allowing for the attachment of imaging agents, cytotoxic payloads, or other functional moieties.

Conclusion

While not a readily available chemical, this compound represents an intriguing building block for researchers in drug discovery and chemical biology. Its synthesis, though multi-stepped, is achievable through established chemical transformations. The ability to introduce a methylamino group onto the phenyl ring of phenylalanine opens up new avenues for the design of novel peptides and small molecules with potentially improved therapeutic properties. This guide provides a foundational understanding for the synthesis, characterization, and potential applications of this unique amino acid derivative.

References

-

PubChem. 4-Methylphenylalanine. National Center for Biotechnology Information. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

-

PubChem. 4-N,N-(Dimethylamino)-L-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. WO2021130163A1 - A process for the synthesis of melphalan.

-

BioMarin. BioMarin Files Investigational New Drug Application for PEG-PAL for the Treatment of PKU. Available at: [Link]

-

PMC. Production of p-amino-l-phenylalanine (l-PAPA) from glycerol by metabolic grafting of Escherichia coli. Available at: [Link]

- Sun, D., Zhang, L., & Wang, J. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 51(4), 353-358.

-

PubChem. 4-Aminophenylalanine. National Center for Biotechnology Information. Available at: [Link]

-

ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

-

Frontiers in Catalysis. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Available at: [Link]

-

WebMD. Phenylalanine - Uses, Side Effects, and More. Available at: [Link]

-

MetwareBio. Phenylalanine: Essential Roles, Metabolism, and Health Impacts. Available at: [Link]

-

Patsnap. What drugs are in development for Phenylketonurias?. Available at: [Link]

-

PMC. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Available at: [Link]

-

Chemsrc. 4-Amino-L-phenylalanine. Available at: [Link]

-

APR. PKU: pre-clinical kinetic data showing prolonged release of amino acids Thanks to the innovative PhysiomimicTM Technology by AP. Available at: [Link]

-

Cheméo. Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Available at: [Link].

Sources

- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Note: Optimal Coupling Strategies for 4-(Methylamino)phenylalanine Residues in Solid-Phase Peptide Synthesis

Executive Summary & Structural Profiling

The incorporation of 4-(methylamino)phenylalanine —a non-natural amino acid and critical precursor in the biosynthesis of streptogramin antibiotics like pristinamycin [4]—presents a complex chemoselective challenge in Solid-Phase Peptide Synthesis (SPPS).

Unlike standard aliphatic amino acids, this compound possesses a dual-amine system: a primary

Mechanistic Causality in Reagent Selection

The choice of coupling reagent is not arbitrary; it is a direct consequence of the reaction kinetics and potential side reactions inherent to the reagents' activation mechanisms [1].

-

Aminium/Uronium Salts (HATU, COMU): Reagents like HATU are gold standards for driving difficult couplings. However, if the coupling is slow (due to steric hindrance), the excess aminium salt can react directly with the unprotonated

-terminal amine to form a dead-end tetramethylguanidinium byproduct. COMU mitigates some of this risk while maintaining exceptional reactivity, operating via a morpholino-carbenium intermediate[2]. -

Phosphonium Salts (PyBroP, PyAOP): These are the optimal choice when dealing with hindered or secondary amines, or when the side-chain aniline is unprotected. Phosphonium reagents do not contain a guanidinium-forming moiety. PyBroP specifically generates an ultra-reactive acyl bromide intermediate capable of overcoming severe steric bulk without capping the peptide chain [1, 3].

-

Carbodiimides (DIC / Oxyma Pure): This combination represents the safest baseline for standard couplings. Oxyma Pure prevents the formation of poorly soluble urea byproducts and suppresses epimerization more effectively than classical HOBt [2].

Figure 1: Chemoselectivity and reagent selection workflow for this compound.

Quantitative Reagent Comparison

To facilitate rapid decision-making, the following table synthesizes the performance metrics of optimal coupling reagents specifically evaluated for hindered and dual-amine residues.

| Coupling Reagent | Chemical Class | Active Intermediate | Guanidinylation Risk | Efficiency for Hindered Amines | Optimal Base |

| PyBroP | Phosphonium | Acyl Bromide | None | Excellent | DIPEA |

| PyAOP | Phosphonium | HOAt Ester | None | High | DIPEA |

| COMU | Uronium | Oxyma Ester | Low | Excellent | DIPEA / TMP |

| HATU | Aminium | HOAt Ester | High (if slow) | High | DIPEA |

| DIC / Oxyma | Carbodiimide | Oxyma Ester | None | Moderate | None (Neutral) |

Self-Validating Experimental Protocols

The following protocols establish a self-validating system. Crucial Insight: Standard colorimetric assays (like the Kaiser test) yield ambiguous results if the secondary aniline on the side chain is unprotected, as secondary amines respond positively to orthogonal tests like Chloranil. Therefore, the protocol integrates LC-MS microcleavage as the ultimate source of truth.

Protocol A: Coupling via PyBroP (Optimal for Hindered/Unprotected Scenarios)

Causality Rationale: PyBroP is utilized here to generate an acyl bromide in situ. This highly electrophilic species rapidly acylates the target amine before side reactions (like epimerization or premature hydrolysis) can occur [3].

Materials:

-

Fmoc-Amino Acid (3.0 equivalents relative to resin loading)

-

PyBroP (3.0 equivalents)

- -Diisopropylethylamine (DIPEA) (6.0 equivalents)

-

Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

-

Pre-Activation (Strict Timing): Dissolve the Fmoc-Amino Acid and PyBroP in the DCM/DMF solvent mixture.

-

Causality: The mixed solvent system balances the solubility of the phosphonium salt (DMF) with the stabilization of the reactive acyl bromide intermediate (DCM).

-

-

Base Addition: Add DIPEA to the mixture, stir for exactly 3 minutes at room temperature, and immediately add the solution to the resin.

-

Causality: Extended pre-activation with PyBroP leads to rapid degradation of the acyl bromide. The 3-minute window ensures maximum active ester concentration upon resin contact.

-

-

Coupling: Agitate the reaction vessel for 2 to 4 hours at room temperature.

-

Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (5x).

Figure 2: Mechanistic pathway of PyBroP activation avoiding guanidinylation.

Protocol B: Self-Validation via Microcleavage

To ensure trustworthiness and verify that the secondary aniline of this compound has not been spuriously acylated, a microcleavage must be performed.

-

Sampling: Withdraw ~5 mg of the coupled resin. Wash with DCM (3x) and dry under vacuum.

-

Cleavage: Treat the resin with 100

L of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.-

Causality: TIPS (triisopropylsilane) acts as a carbocation scavenger, preventing re-alkylation of the electron-rich this compound ring during TFA cleavage.

-

-

Precipitation: Evaporate the TFA under a stream of nitrogen, precipitate the peptide in 1 mL of cold diethyl ether, and centrifuge.

-

LC-MS Analysis: Dissolve the pellet in 50% acetonitrile/water and inject into the LC-MS.

-

Validation Check: Look for the expected mass

. The presence of a mass corresponding to

-

Troubleshooting & Optimization

-

Issue: Incomplete Coupling at the

-amine.-

Causality: Steric clash from the bulky side chain.

-

Solution: Switch from DIC/Oxyma to COMU. If using COMU, use 2,4,6-trimethylpyridine (TMP) as the base instead of DIPEA to minimize base-catalyzed epimerization of the activated ester [2].

-

-

Issue: Chain Termination (Mass matches

).-

Causality: Guanidinylation of the

-terminus by HATU or HBTU. -

Solution: Immediately transition to phosphonium-based reagents (PyBroP or PyAOP) which physically cannot form guanidinium adducts [1].

-

References

-

Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Available at:[Link]

-

AAPPTec. "Coupling Reagents: Phosphonium and Aminium Derivatives." AAPPTec Technical Resources. Available at:[Link]

-

Blanc, V., et al. "Identification and analysis of genes from Streptomyces pristinaespiralis encoding enzymes involved in the biosynthesis of the 4-dimethylamino-L-phenylalanine precursor of pristinamycin I." Molecular Microbiology (via PubMed), 1997. Available at:[Link]

Application Notes and Protocols for the Synthesis of Peptide Analogs Incorporating 4-(Methylamino)phenylalanine

Abstract: N-methylation is a pivotal chemical modification in modern peptide drug design, renowned for its ability to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of N-methylated peptide analogs. We will specifically address the incorporation of 4-(Methylamino)phenylalanine, a building block for site-specific side-chain N-methylation, and contrast this with the more common and challenging backbone (α-N) N-methylation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-methylation to optimize peptide-based therapeutics.

Introduction: The Strategic Value of N-Methylation in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their application is often limited by poor metabolic stability due to proteolytic degradation and low oral bioavailability.[1][4] N-methylation, the substitution of an amide proton with a methyl group, is a powerful strategy to overcome these hurdles.[4][5] This modification imparts two critical features:

-

Enhanced Proteolytic Resistance: The N-methyl group provides a steric shield, physically obstructing the approach of proteolytic enzymes that would otherwise cleave the peptide backbone.[2]

-

Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H), N-methylation reduces the desolvation energy penalty required for the peptide to cross the lipid bilayer of cell membranes, often leading to improved cell permeability and oral bioavailability.[2]

N-methylation can be introduced at the peptide backbone (α-amino group) or on a side-chain functional group. This guide focuses on the incorporation of This compound , where the methylation occurs on the side-chain amine, and provides protocols for the more conventional backbone N-methylation for a comprehensive perspective.

PART 1: Synthesis with this compound (Side-Chain N-Methylation)

Incorporating a residue with a methylated side-chain, such as this compound [Phe(4-NMe)], is a relatively straightforward process using standard Solid-Phase Peptide Synthesis (SPPS) techniques. The primary consideration is the appropriate protection of the α-amino group of the building block.

Building Block: Fmoc-4-(Methylamino)-L-phenylalanine

The key reagent is the Fmoc-protected version of the amino acid. The α-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for most modern SPPS. The side-chain N-methylamino group is a secondary amine and is significantly less nucleophilic than the α-amine, typically not requiring its own protecting group for successful coupling, thus simplifying the synthetic procedure.

Caption: Structure of Fmoc-4-(Methylamino)-L-phenylalanine.

Protocol 1: Fmoc-SPPS Incorporation of Phe(4-NMe)

This protocol assumes a standard Fmoc/tBu synthesis strategy on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

-

Resin: Rink Amide AM Resin (or Wang resin for C-terminal acid)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Amino Acids: Standard Fmoc-protected amino acids, Fmoc-4-(Methylamino)-L-phenylalanine

-

Coupling Reagents: HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Workflow:

Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Note: The coupling of Fmoc-4-(Methylamino)-L-phenylalanine follows this standard procedure as the backbone is not sterically hindered.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. Perform a Kaiser test after coupling to confirm the absence of free primary amines.

-

Final Cleavage: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum. Treat with the cleavage cocktail (e.g., TFA/TIS/H2O) for 2-3 hours.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

PART 2: Synthesis with Backbone N-Methylated Amino Acids

The synthesis of peptides containing backbone (α-N) methylated residues is significantly more challenging due to the steric hindrance imposed by the N-methyl group. This bulkiness dramatically reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult with standard coupling reagents.[2]

Challenges and Solutions

-

Challenge: Incomplete or slow coupling reactions leading to deletion sequences.

-

Solution: Employ more powerful coupling reagents, use higher equivalents of amino acid, and/or utilize microwave energy to accelerate the reaction.[6] Racemization can be a concern with prolonged coupling times or highly activating reagents, so conditions must be optimized.[7][8]

Coupling Reagent Selection

The choice of coupling reagent is critical for successfully incorporating N-methylated amino acids. While standard reagents like HBTU can be used, they often result in low yields. Halogenophosphonium (PyBrOP, PyCloP) and iminium/uronium salts derived from HOAt (HATU, HCTU) or OxymaPure (COMU) are preferred.[9][10][11]

| Coupling Reagent | Class | Key Advantages for N-Me Coupling | Considerations |

| HBTU/TBTU | Aminium | Inexpensive, common | Often low efficiency, requires extended times |

| HATU/HCTU | Aminium (HOAt-based) | Highly efficient due to formation of reactive HOAt ester; reduced racemization risk compared to HOBt reagents.[8][11] | Higher cost. |

| PyBOP | Phosphonium | Effective for sterically hindered couplings. | Can be less effective than HATU for some sequences. |

| PyBrOP | Phosphonium | Extremely reactive, often successful where others fail.[11] | High reactivity can increase the risk of racemization.[9] |

| COMU | Aminium (Oxyma-based) | High efficiency similar to HATU, with improved safety (non-explosive leaving group) and solubility.[11] | Newer reagent, may require optimization. |

Protocol 2: Microwave-Assisted SPPS of a Backbone N-Methylated Residue

This protocol describes the coupling of a pre-synthesized Fmoc-N-Me-amino acid onto a growing peptide chain using microwave assistance.

Materials:

-

Microwave Peptide Synthesizer (e.g., CEM Liberty Blue)

-

Reagents as listed in Protocol 1, with the following substitution:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Step-by-Step Methodology:

-

Standard Elongation: Synthesize the peptide chain up to the position preceding the N-methylated residue using standard Fmoc-SPPS cycles (as in Protocol 1).

-

Fmoc Deprotection: Perform the final deprotection step to expose the N-terminal amine where the N-methylated residue will be coupled.

-

Microwave Coupling of Fmoc-N-Me-AA:

-

In a separate vessel, dissolve the Fmoc-N-Me-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF.

-

Add the solution to the peptide-resin.

-

Perform the coupling in the microwave synthesizer at an elevated temperature (e.g., 75-90°C) for 5-15 minutes.[6][12] The exact parameters depend on the instrument and the specific residue.

-

-

Washing: Perform a thorough washing cycle with DMF.

-

Confirmation and/or Recoupling: Perform a test (e.g., Isatin test for secondary amines) to check for completion. If incomplete, a second coupling (double coupling) may be necessary.

-

Coupling onto the N-Methylated Residue: The subsequent coupling of the next amino acid onto the sterically hindered N-methylated residue is also challenging. A similar microwave-assisted protocol with a powerful coupling reagent like HATU is strongly recommended.

-

Continue Synthesis: Once the N-methylated residue and the subsequent residue are successfully coupled, resume standard SPPS cycles to complete the peptide.

PART 3: Purification and Characterization

Rigorous analysis is essential to confirm the identity and purity of the final N-methylated peptide.

Purification: Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified using preparative RP-HPLC.

-

Observation: N-methylated peptides are generally more hydrophobic than their non-methylated counterparts. This results in a longer retention time on a C18 column.[2]

-

Challenge: The presence of the N-methylated amide bond can lead to the existence of stable cis and trans conformers, which may interconvert slowly on the HPLC timescale. This can result in broadened peaks or even two distinct, separable peaks for the same molecule.[13]

Characterization: Mass Spectrometry and NMR

| Technique | Purpose | Expected Observations for N-Methylated Peptides |

| LC-MS (ESI-MS) | Identity & Purity Verification | The molecular weight will increase by 14.02 Da for each N-methyl group incorporated. This is a primary confirmation of successful synthesis.[2][14] |

| NMR Spectroscopy | Structural Confirmation | N-Methyl Signal: A characteristic singlet or doublet for the N-CH₃ protons appears in the 1H NMR spectrum, typically between 2.7 and 3.1 ppm.[13] Cis/Trans Isomerism: The presence of both isomers in solution can lead to a doubling of NMR signals for the residues adjacent to the N-methylated amide bond, complicating spectral analysis.[13][15] |

PART 4: Troubleshooting Guide

Caption: Troubleshooting common issues in N-methylated peptide synthesis.

References

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols. [Link]

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

Li, P., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

-

Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

-

CD Formulation. (n.d.). Methylated Peptide. CD Formulation. [Link]

-

Al-Masum, M. (2015). Protection of Functional Groups and Stannylation of Phenylalanine. ResearchGate. [Link]

-

Coste, J., Frerot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

-

Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]

-

LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

-

Mindt, T. L., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Molecules. [Link]

-

Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Center for Integrated Protein Science Munich. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

-

Simon, B., et al. (2017). Conformational analysis of N-methylated peptides. ResearchGate. [Link]

-

Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. University of Barcelona. [Link]

-

Mtoz Biolabs. (n.d.). Detection of Protein Methylation Based on LC-MS/MS. Mtoz Biolabs. [Link]

-

NPTEL-NOC IITM. (2016). Structure determination of peptides I. YouTube. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 5. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. bachem.com [bachem.com]

- 12. ejbiotechnology.info [ejbiotechnology.info]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 15. researchgate.net [researchgate.net]

Application Note: Site-Specific Protein Bioconjugation via 4-(Methylamino)phenylalanine

Executive Summary

The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and precision imaging agents, relies heavily on the ability to modify proteins with absolute site-selectivity. Traditional bioconjugation strategies targeting native lysine or cysteine residues often yield heterogeneous product mixtures or require the disruption of structural disulfide bonds.

To overcome these limitations, the genetic incorporation of non-canonical amino acids (ncAAs) has emerged as a gold standard. This application note details the use of 4-(Methylamino)phenylalanine , an advanced N-methylated aniline derivative, for ultra-fast, site-specific protein modification. By leveraging periodate-mediated oxidative coupling, this protocol enables the chemoselective attachment of o-aminophenol-functionalized payloads to target proteins in under 5 minutes, preserving protein folding and function [1].

Mechanistic Rationale: The Power of the N-Methyl Inductive Effect

The choice of this compound over the more commonly used p-aminophenylalanine (pAF) is driven by fundamental physical organic chemistry.

In an oxidative coupling reaction, an o-aminophenol derivative (the payload) is oxidized by sodium periodate (NaIO₄) to form a highly electrophilic o-iminoquinone intermediate. The aniline nitrogen of the ncAA then acts as a nucleophile, attacking the intermediate to form a stable C–N bond [2].

The Causality of the N-Methyl Group: The addition of the secondary N-methyl group on the phenylalanine derivative increases the electron density of the aniline ring via inductive electron donation. This significantly enhances the nucleophilicity of the amine. Consequently, the activation energy for the nucleophilic attack is lowered, accelerating the reaction kinetics and driving the coupling to completion in 2–5 minutes at micromolar concentrations. This rapid kinetic profile prevents the off-target background oxidation of native amino acids that can occur during prolonged exposure to oxidants [1].

Mechanistic pathway of periodate-mediated oxidative coupling with this compound.

Comparative Reaction Kinetics

To justify the transition to this compound, it is critical to benchmark its performance against traditional bioconjugation handles. The table below summarizes the quantitative advantages of this system.

| Conjugation Strategy | Reactive Handle | Reaction Time | Optimal pH Range | Chemoselectivity |

| Maleimide-Thiol | Native Cysteine | 1–2 hours | 6.5–7.5 | Moderate (Cross-reacts with surface thiols) |

| NHS-Ester | Native Lysine | 30–60 mins | 7.2–8.5 | Low (Yields heterogeneous mixtures) |

| Oxidative Coupling | p-Aminophenylalanine | 30–60 mins | 6.0–6.5 | High |

| Oxidative Coupling | This compound | 2–5 mins | 6.0–6.5 | Ultra-High |

Experimental Workflow

Workflow for site-specific protein bioconjugation via oxidative coupling of this compound.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the structural integrity of the protein and the chemical fidelity of the reaction.

Phase 1: In Vivo Incorporation via Amber Suppression

Objective: Express the target protein with this compound incorporated at a genetically defined UAG stop codon.

-

Co-Transformation: Co-transform E. coli BL21(DE3) with your target gene plasmid (containing the UAG mutation) and a pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair evolved for aniline derivatives.

-

Culture Growth: Grow the culture in 2xYT medium at 37°C until the OD₆₀₀ reaches 0.6.

-

ncAA Addition: Supplement the culture with this compound to a final concentration of 1 mM.

-

Causality: Adding the ncAA prior to induction ensures the intracellular tRNA pool is fully charged, preventing ribosomal stalling and truncation at the amber codon.

-

-

Induction: Induce expression with 1 mM IPTG and 0.2% L-arabinose. Shift the temperature to 20°C and express for 16 hours.

-

Causality: The lower temperature slows translation, allowing the orthogonal machinery time to efficiently suppress the amber codon and promoting proper folding of the modified protein.

-

-

Purification: Purify the protein via standard affinity chromatography (e.g., Ni-NTA).

Phase 2: Periodate-Mediated Oxidative Coupling

Objective: Chemoselectively attach the o-aminophenol payload to the engineered protein.

-

Buffer Exchange (Critical Step): Desalt the purified protein into 50 mM Sodium Phosphate buffer, pH 6.5.

-

Causality: Maintaining pH 6.5 is absolute. At pH > 7.0, the risk of off-target oxidation of native tyrosine residues increases significantly. At pH < 6.0, the secondary amine of the ncAA becomes protonated (pKa ~ 4.8), rendering it non-nucleophilic and halting the reaction [2].

-

-

Reaction Assembly: Dilute the protein to 10–50 µM. Add the o-aminophenol-functionalized payload at a 5- to 10-fold molar excess.

-

Oxidative Activation: Initiate the reaction by adding freshly prepared Sodium Periodate (NaIO₄) to a final concentration of 1 mM.

-

Incubation: Incubate at room temperature for exactly 5 minutes.

-

Self-Validating Checkpoint: Upon the addition of NaIO₄, the solution should exhibit a transient color change (typically pale yellow to orange). This visually validates the successful generation of the highly electrophilic o-iminoquinone intermediate.

-

Phase 3: Quenching, Purification, and LC-MS Validation

Objective: Halt the reaction to prevent over-oxidation and verify the conjugate.

-

Reaction Quenching: Immediately pass the reaction mixture through a Zeba™ Spin Desalting Column (or equivalent size-exclusion resin) pre-equilibrated with PBS (pH 7.4).

-

Causality: Physical removal of the oxidant via size-exclusion is highly preferred over chemical quenching with reducing agents (like DTT or TCEP). Strong reducing agents can reverse the oxidative coupling or reduce native disulfide bonds, destabilizing the protein structure.

-

-

Mass Spectrometry Validation: Analyze the purified bioconjugate via Intact Protein LC-MS.

-

Self-Validating Checkpoint: The final bioconjugate must exhibit a mass shift corresponding to the exact mass of the o-aminophenol cargo minus 2 Da . The loss of 2 Da accounts for the two protons lost during the oxidative C–N bond formation. The absence of +16 Da adducts confirms that off-target methionine oxidation did not occur.

-

References

-

Behrens, C. R., Hooker, J. M., Obermeyer, A. C., Romanini, D. W., Katz, E. M., & Francis, M. B. (2011). "Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols." Journal of the American Chemical Society, 133(41), 16398–16401. URL:[Link]

-

Obermeyer, A. C., Jarman, J. B., & Francis, M. B. (2014). "N-Terminal Modification of Proteins with o-Aminophenols." Journal of the American Chemical Society, 136(27), 9572–9579. URL:[Link]

Troubleshooting & Optimization

Minimizing racemization of 4-(Methylamino)phenylalanine during activation

Technical Support Center: Peptide Synthesis Core

Topic: Minimizing Racemization of 4-(Methylamino)phenylalanine During Activation

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-PS-2026-02-28-001

Introduction: The Challenge of N-Methylated Residues

Welcome to the technical support guide for a common yet critical challenge in solid-phase peptide synthesis (SPPS): the racemization of N-methylated amino acids, specifically this compound. Due to the steric hindrance imposed by the N-methyl group, these residues are notoriously difficult to couple and are highly susceptible to racemization during the activation step. This guide provides an in-depth analysis of the underlying mechanisms, troubleshooting strategies, and optimized protocols to help you maintain the stereochemical integrity of your peptides.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to racemization than its non-methylated counterpart, Phenylalanine?

A1: The primary reason lies in the mechanism of activation. During the formation of the active ester (e.g., an O-acylisourea or a HOBt/Oxyma ester), the carbonyl group of the amino acid is rendered more electrophilic. This increased electrophilicity enhances the acidity of the alpha-proton (the hydrogen atom on the chiral carbon). For a standard amino acid, this is less of an issue. However, with N-methylated amino acids, the equilibrium can shift towards the formation of an azlactone (oxazolone) intermediate. While 5(4H)-oxazolones are known to be key intermediates in the racemization of non-methylated amino acids, the situation is slightly different for N-methylated residues. For N-methylated amino acids, racemization is thought to occur primarily through direct enolization of the activated species, a process that is unfortunately quite facile under standard coupling conditions.

Q2: I'm observing significant epimerization in my peptide containing this compound. Which coupling reagent is the likely culprit?

A2: While many factors can contribute, your choice of coupling reagent is a critical variable. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), when used alone, are notorious for inducing high levels of racemization. This is because the O-acylisourea intermediate they form is highly reactive and has a long enough lifespan to undergo enolization before being intercepted by the incoming amine. The use of certain additives can mitigate this, but some combinations are still problematic. For instance, the use of HOBt with carbodiimides, while a classic strategy, can still lead to significant racemization with sterically hindered N-methylated amino acids.

Q3: What are the recommended coupling reagents to minimize racemization of this compound?

A3: For N-methylated amino acids, the best choice is generally a uranium/iminium-based reagent. Reagents like HATU, HBTU, and HDMA have been shown to significantly suppress racemization. These reagents rapidly convert the carboxylic acid to a less reactive, more stable active ester (an aminium/uronium active ester), which is less prone to enolization. Furthermore, the reaction mechanism of these reagents often involves a "base-free" activation, which helps to minimize the presence of a base that could otherwise promote racemization.

Q4: Can the choice of solvent impact the degree of racemization?

A4: Absolutely. The polarity of the solvent can influence the rate of racemization. More polar solvents like Dimethylformamide (DMF) can stabilize the enolate intermediate, thereby increasing the likelihood of racemization. In some cases, switching to a less polar solvent system, such as Dichloromethane (DCM) or a mixture of DMF and DCM, can be beneficial. However, solubility of the protected amino acid and the growing peptide chain must also be taken into consideration.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound and provides a logical workflow for troubleshooting.

Diagram: Troubleshooting Workflow

Caption: A logical workflow for troubleshooting racemization.

| Problem Symptom | Potential Cause | Recommended Action |

| High percentage of D-isomer detected by chiral HPLC. | Use of carbodiimide reagents (DCC, DIC) without racemization-suppressing additives. | Switch to a uranium-based coupling reagent such as HATU or HBTU. These are generally considered the gold standard for difficult couplings. |

| Significant epimerization even with HATU/HBTU. | Excess of tertiary amine base (e.g., DIPEA, NMM). | The base, while necessary for the coupling reaction, can promote racemization by abstracting the alpha-proton. Reduce the amount of base to the minimum required, typically 1.0 to 1.5 equivalents. Alternatively, consider using a sterically hindered, non-nucleophilic base like 2,4,6-collidine. |

| Racemization is still observed after optimizing the reagent and base. | Prolonged pre-activation time. | The longer the activated amino acid exists before coupling, the greater the opportunity for racemization. Minimize the pre-activation time. Ideally, the activated species should be generated in situ with the resin-bound amine already present. |

| Inconsistent results between batches. | Reaction temperature fluctuations. | The rate of racemization is temperature-dependent. Perform the activation and coupling steps at a controlled, reduced temperature, such as 0°C, to slow down the rate of enolization. |

Part 3: Optimized Experimental Protocols

The following protocols are designed to serve as a starting point for your experiments. Optimization may be necessary based on your specific peptide sequence and solid support.

Protocol 1: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for most standard applications involving the coupling of Fmoc-4-(Methylamino)phenylalanine-OH.

Materials:

-

Fmoc-4-(Methylamino)phenylalanine-OH (1.0 eq)

-

HATU (0.95 eq)

-

2,4,6-Collidine (2.0 eq)

-

Resin-bound peptide with a free N-terminal amine

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol to expose the N-terminal amine. Wash the resin thoroughly with DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-4-(Methylamino)phenylalanine-OH and HATU in a minimal amount of anhydrous DMF.

-

Activation: Add the 2,4,6-Collidine to the activation solution. Allow the mixture to pre-activate for no more than 2 minutes at room temperature.

-

Coupling: Immediately add the activation solution to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test, which will be negative for the secondary amine).

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by DCM, and then DMF again.

Diagram: Coupling Protocol Workflow

Caption: Step-by-step workflow for low-racemization coupling.

Part 4: Comparative Data

The following table summarizes the typical extent of racemization observed with different coupling conditions for N-methylated amino acids. These are representative values and can vary based on the specific residue and sequence context.

| Coupling Reagent | Additive | Base | Typical Racemization (%) | Reference |

| DIC | None | DIPEA | 15-30% | |

| DIC | HOBt | DIPEA | 5-15% | |

| HBTU | None | DIPEA | < 2% | |

| HATU | None | Collidine | < 1% |

References

Troubleshooting solubility issues of 4-(Methylamino)phenylalanine in DMF

An in-depth guide to resolving solubility challenges of 4-(Methylamino)phenylalanine in Dimethylformamide (DMF), designed for chemists and researchers in drug development and peptide synthesis.

Technical Support Center: this compound

Welcome to the technical support resource for handling this compound. This guide is structured to provide direct, actionable solutions to common solubility issues encountered when using N,N-Dimethylformamide (DMF) as a solvent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting methodologies to ensure your experimental success.

Troubleshooting Guide: Solubility in DMF

This section addresses the most pressing issue reported by users: the difficulty in achieving a clear, homogenous solution of this compound in DMF.

Question: I'm struggling to dissolve this compound in DMF at my target concentration. The material remains a suspension or a cloudy solution. What are the primary causes and what should I try first?

Answer:

This is a common challenge rooted in the unique physicochemical properties of both the solute and the solvent. This compound, like other amino acids, is a zwitterionic compound, possessing both a positive (amino group) and a negative (carboxyl group) charge at its isoelectric point. This structure favors strong intermolecular interactions (crystal lattice energy) and interaction with protic solvents.

DMF is a polar aprotic solvent. While it has a large dipole moment, it cannot donate hydrogen bonds, only accept them. This limits its ability to effectively solvate the charged groups of the zwitterion, leading to poor solubility.[1][2] The bulky, hydrophobic phenyl ring further complicates simple dissolution.[3]

Follow this systematic troubleshooting workflow to address the issue, starting with the least aggressive methods.

1. Mechanical & Physical Intervention:

-

Vigorous Agitation: Simple magnetic stirring or vortexing is often insufficient. Ensure you are stirring vigorously for an extended period (at least 30 minutes).

-

Sonication: This is a highly effective first step. The high-frequency sound waves create cavitation, which breaks apart solute aggregates and enhances solvent-solute interaction.[4][5] This process is much more efficient than simple stirring and introduces minimal heat.[6]

2. Thermal Intervention:

-

Gentle Heating: Increasing the temperature increases the kinetic energy of the system, which can help overcome the activation energy required for dissolution.[7] Warm the mixture to 40-50°C. Caution: Do not overheat, as this can cause degradation of the amino acid derivative or the DMF solvent itself.[2] The solubility of most amino acids increases with temperature.[8]

Protocol 1: Dissolution via Sonication and Gentle Heating

-

Preparation: Add the weighed amount of this compound to your desired volume of DMF in a sealed vial. Add a small magnetic stir bar.

-

Initial Stirring: Place the vial on a magnetic stir plate and stir vigorously for 15 minutes at room temperature.

-

Sonication: Place the vial in a bath sonicator. Sonicate for 15-minute intervals. After each interval, remove the vial and visually inspect the solution.

-